molecular formula C14H14O3 B1406066 Methyl 2-ethoxy-1-naphthoate CAS No. 773874-20-7

Methyl 2-ethoxy-1-naphthoate

Cat. No. B1406066
M. Wt: 230.26 g/mol
InChI Key: NBJANJGBTWDFSM-UHFFFAOYSA-N
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Description

“Methyl 2-ethoxy-1-naphthoate” is an organic compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-ethoxy-1-naphthoate” is 1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11 (10)13 (12)14 (15)16-2/h4-9H,3H2,1-2H3 . This indicates that the compound consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 2-ethoxy-1-naphthoate” is a liquid at room temperature . It has a molecular weight of 230.26 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

It’s worth noting that related compounds, such as “Methyl 1-hydroxy-2-naphthoate”, have been studied more extensively. For example, “Methyl 1-hydroxy-2-naphthoate” has been found to inhibit the lipopolysaccharide-induced inflammatory response in murine macrophages via suppression of NF-κB, JNK and p38 MAPK pathways . This suggests potential applications in the field of biomedical research, particularly in studying inflammatory diseases .

A related compound, “Methyl 2-methoxy-1-naphthoate”, has been found to afford methanol adducts and a cage compound in the presence of methanol and UV radiation . This suggests potential applications in the field of photochemistry .

Safety And Hazards

“Methyl 2-ethoxy-1-naphthoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-ethoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJANJGBTWDFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethoxy-1-naphthoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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